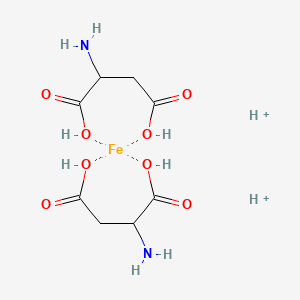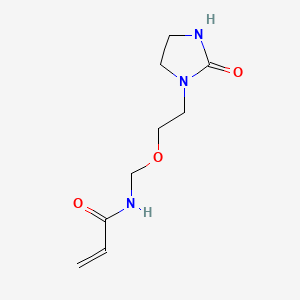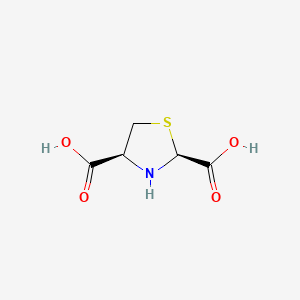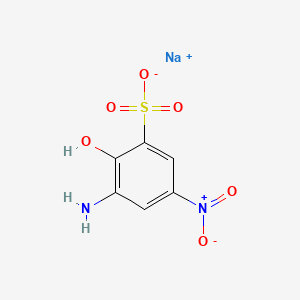
2,2'-((4-((2-Hydroxyethyl)amino)-2-nitrophenyl)imino)bisethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-((4-((2-Hydroxyethyl)amino)-2-nitrophenyl)imino)bisethanol is a chemical compound known for its unique structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((4-((2-Hydroxyethyl)amino)-2-nitrophenyl)imino)bisethanol typically involves the reaction of 4-nitroaniline with 2-chloroethanol under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of 4-nitroaniline attacks the electrophilic carbon of 2-chloroethanol, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with a palladium (Pd) catalyst or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2,2’-((4-((2-Hydroxyethyl)amino)-2-nitrophenyl)imino)bisethanol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in biochemical assays and as a probe for studying enzyme activities.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,2’-((4-((2-Hydroxyethyl)amino)-2-nitrophenyl)imino)bisethanol involves its interaction with various molecular targets. The hydroxyethyl groups can form hydrogen bonds with biological molecules, while the nitrophenyl group can participate in electron transfer reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects[4][4].
Comparación Con Compuestos Similares
Similar Compounds
2,2’-((4-((2-Hydroxyethyl)amino)-3-nitrophenyl)imino)bisethanol: Similar structure but with a different position of the nitro group.
2,2’-((4-((2-Hydroxyethyl)amino)-4-nitrophenyl)imino)bisethanol: Another isomer with the nitro group in a different position.
2,2’-((4-((2-Hydroxyethyl)amino)-2-aminophenyl)imino)bisethanol: Contains an amino group instead of a nitro group.
Uniqueness
The unique combination of hydroxyethyl and nitrophenyl groups in 2,2’-((4-((2-Hydroxyethyl)amino)-2-nitrophenyl)imino)bisethanol imparts distinct reactivity and properties, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
93919-22-3 |
|---|---|
Fórmula molecular |
C12H19N3O5 |
Peso molecular |
285.30 g/mol |
Nombre IUPAC |
2-[4-[bis(2-hydroxyethyl)amino]-3-nitroanilino]ethanol |
InChI |
InChI=1S/C12H19N3O5/c16-6-3-13-10-1-2-11(12(9-10)15(19)20)14(4-7-17)5-8-18/h1-2,9,13,16-18H,3-8H2 |
Clave InChI |
YASCOZNFOIEAHZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1NCCO)[N+](=O)[O-])N(CCO)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















